molecular formula C14H13N5O4S B12183052 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide

Cat. No.: B12183052
M. Wt: 347.35 g/mol
InChI Key: OBKNFGXFZZZEAM-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide is a complex organic compound with a molecular formula of C16H14N4O6S This compound is known for its unique structural features, which include a benzoxadiazole ring and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring is synthesized through a cyclization reaction involving o-phenylenediamine and nitrous acid.

    Sulfonylation: The benzoxadiazole ring is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Amidation: The sulfonylated benzoxadiazole is reacted with 2-aminopyridine to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide
  • N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide

Uniqueness

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide is unique due to its combination of a benzoxadiazole ring and a pyridine carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13N5O4S

Molecular Weight

347.35 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C14H13N5O4S/c20-14(11-4-1-2-7-15-11)16-8-9-17-24(21,22)12-6-3-5-10-13(12)19-23-18-10/h1-7,17H,8-9H2,(H,16,20)

InChI Key

OBKNFGXFZZZEAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCNS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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